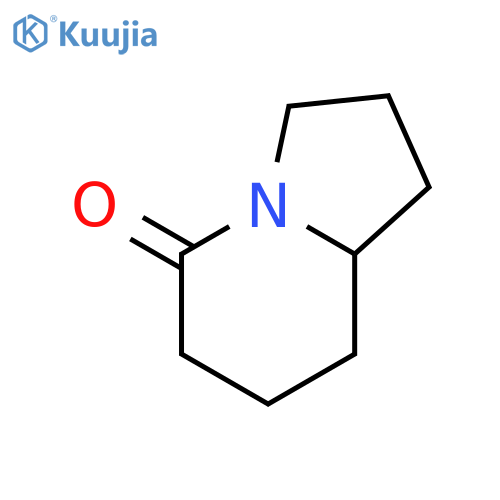

Cas no 123749-02-0 ((8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one)

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one 化学的及び物理的性質

名前と識別子

-

- (8aR)-hexahydro-5(1H)-Indolizinone

- (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one

- (R)-Hexahydroindolizin-5(1H)-one

- 123749-02-0

-

- インチ: InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2/t7-/m1/s1

- InChIKey: RDPDXQHZOLPNMZ-SSDOTTSWSA-N

- ほほえんだ: C1CC2CCCN2C(=O)C1

計算された属性

- せいみつぶんしりょう: 139.09979

- どういたいしつりょう: 139.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- PSA: 20.31

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4004-1G |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

123749-02-0 | 95% | 1g |

¥ 8,910.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4004-250MG |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

123749-02-0 | 95% | 250MG |

¥ 3,564.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4004-5G |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

123749-02-0 | 95% | 5g |

¥ 26,730.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4004-100.0mg |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

123749-02-0 | 95% | 100.0mg |

¥2231.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4004-500.0mg |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

123749-02-0 | 95% | 500.0mg |

¥5940.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4004-500MG |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

123749-02-0 | 95% | 500MG |

¥ 5,940.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4004-100mg |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

123749-02-0 | 95% | 100mg |

¥2231.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4004-500mg |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

123749-02-0 | 95% | 500mg |

¥5940.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4004-1g |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

123749-02-0 | 95% | 1g |

¥8910.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4004-1.0g |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

123749-02-0 | 95% | 1.0g |

¥8910.0000 | 2024-07-28 |

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one 関連文献

-

Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-oneに関する追加情報

Introduction to CAS No 123749-02-0 and (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one

CAS No 123749-02-0 is a significant compound in the realm of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. This compound, chemically known as (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one, has garnered considerable attention due to its unique structural properties and promising pharmacological potential. The indolizinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in modulating biological pathways. The specific stereochemistry at the (8aR) position further enhances its interest as a lead compound for drug discovery.

The structural framework of (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one incorporates a cyclohexane ring fused to an indole system, with an oxidized ketone group at the 5-position. This configuration imparts distinct electronic and steric properties that make it an attractive candidate for further derivatization. In recent years, there has been a surge in research focused on indolizinone derivatives due to their reported activities against various therapeutic targets.

One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes involved in cancer metabolism. Emerging research suggests that indolizinone derivatives can disrupt metabolic pathways such as glycolysis and glutaminolysis in tumor cells. For instance, studies have shown that compounds with a similar scaffold can modulate the activity of key enzymes like lactate dehydrogenase (LDH) and glutaminase. These findings are particularly intriguing given the growing interest in metabolic targeting as a strategy for cancer therapy.

Another area where (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one shows promise is in the treatment of neurodegenerative diseases. The indolizinone core has been identified as a potential binding site for neuroprotective agents. Preliminary studies indicate that this compound can interact with receptors and enzymes implicated in Alzheimer's and Parkinson's diseases. The (8aR) stereochemistry appears to enhance binding affinity and selectivity, making it a valuable scaffold for designing next-generation therapeutics.

The synthesis of (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one presents both challenges and opportunities for synthetic chemists. The construction of the cyclohexane ring fused to the indole system requires precise control over reaction conditions to achieve high enantiomeric purity. Advanced synthetic methodologies such as asymmetric hydrogenation and transition-metal-catalyzed cyclizations have been employed to access this compound efficiently. These techniques not only improve yield but also enable the introduction of diverse functional groups for further pharmacological optimization.

In terms of pharmacokinetic properties, CAS No 123749-02-0 exhibits favorable solubility and metabolic stability in preclinical models. This makes it an excellent candidate for further development into an oral therapeutic agent. Additionally, computational modeling studies have suggested that this compound can cross the blood-brain barrier (BBB), raising hopes for its use in central nervous system (CNS) disorders. Such properties are critical for ensuring that the drug reaches its target site effectively.

The pharmaceutical industry has taken notice of the potential of (8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one, leading to several ongoing clinical trials and academic collaborations. Researchers are exploring its efficacy in treating conditions ranging from cancer to neurodegenerative diseases. The combination of structural versatility and biological activity makes this compound a cornerstone in modern drug discovery efforts.

Looking ahead, the future of CAS No 123749-02-0 lies in its ability to be modified into more potent and selective derivatives. By leveraging structure-activity relationship (SAR) studies and high-throughput screening (HTS), scientists aim to identify analogs with improved pharmacological profiles. The integration of machine learning algorithms into drug design processes could further accelerate this process by predicting novel molecular structures with desired properties.

In conclusion,(8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one represents a promising lead compound with significant therapeutic potential across multiple disease areas. Its unique structural features and favorable pharmacokinetic properties position it as a key player in future pharmaceutical developments. As research continues to uncover new applications for this compound,CAS No 123749-02-0 is poised to make substantial contributions to medicine.

123749-02-0 ((8aR)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one) 関連製品

- 6301-71-9(N-(Cyclohexyl)-succinimide)

- 3772-26-7(1-(isopropyl)pyrrolidin-2-one)

- 2687-94-7(1-Octyl-2-pyrrolidone)

- 2687-96-9(1-Dodecyl-2-pyrrolidinone)

- 6837-24-7(1-Cyclohexylpyrrolidin-2-one)

- 4838-65-7(N-HEXYL pyrrolidone)

- 2229409-34-9(1-bromo-2-ethenyl-3,5-dimethoxybenzene)

- 10154-80-0(3-[(4-Methylphenyl)sulfonyl]propanenitrile)

- 1000018-26-7(Methyl N-(2,2,4-trimethyl-3-oxo-1-phenylpentyl)-carbamate)

- 1805835-28-2(Ethyl 4-(carboxy(hydroxy)methyl)-2-propionylbenzoate)